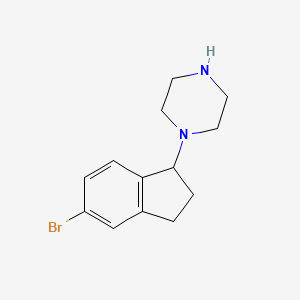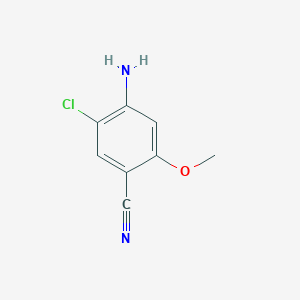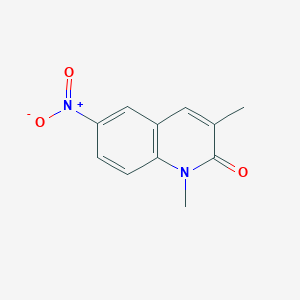![molecular formula C106H166Br2F4N2O6 B15203491 (3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its intricate molecular architecture, which includes multiple halogenated indole and furobenzofuran moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, which are then brominated and fluorinated under controlled conditions. The key steps include:
Bromination and Fluorination: The indole derivatives are subjected to bromination and fluorination using reagents such as bromine and fluorine gas or their respective compounds.
Coupling Reactions: The halogenated indole derivatives are then coupled with furobenzofuran intermediates through palladium-catalyzed cross-coupling reactions.
Final Assembly: The final product is assembled through a series of condensation reactions, often under high-temperature conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through advanced purification techniques, and implementing safety measures for handling halogenated reagents.
化学反応の分析
Types of Reactions
(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione is studied for its potential interactions with biological macromolecules. Its halogenated structure may enable it to bind to specific proteins or nucleic acids, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its efficacy in targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with biological targets.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells
作用機序
The mechanism of action of (3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione involves its interaction with specific molecular targets. The compound’s halogenated indole moieties allow it to bind to proteins or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of disease treatment.
類似化合物との比較
Similar Compounds
- (3E,7E)-3,7-bis[6-chloro-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione
- (3E,7E)-3,7-bis[6-bromo-5,7-dichloro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione
Uniqueness
What sets (3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione apart from similar compounds is its specific halogenation pattern. The presence of both bromine and fluorine atoms in the indole moieties provides unique electronic properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C106H166Br2F4N2O6 |
|---|---|
分子量 |
1800.3 g/mol |
IUPAC名 |
(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C106H166Br2F4N2O6/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-71-83(72-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-69-77-113-101-87(79-89(109)97(107)99(101)111)93(103(113)115)95-85-81-92-86(82-91(85)119-105(95)117)96(106(118)120-92)94-88-80-90(110)98(108)100(112)102(88)114(104(94)116)78-70-76-84(73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h79-84H,5-78H2,1-4H3/b95-93+,96-94+ |
InChIキー |
JPJBTGVHBVMABX-MFNJAWIASA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C(=C(C=C2/C(=C\3/C4=CC5=C(C=C4OC3=O)/C(=C\6/C7=CC(=C(C(=C7N(C6=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)F)Br)F)/C(=O)O5)/C1=O)F)Br)F |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C(=C(C=C2C(=C3C4=CC5=C(C=C4OC3=O)C(=C6C7=CC(=C(C(=C7N(C6=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)F)Br)F)C(=O)O5)C1=O)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


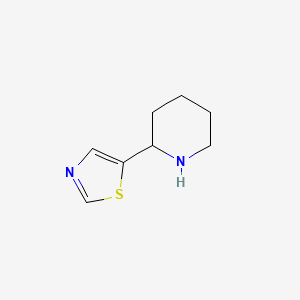
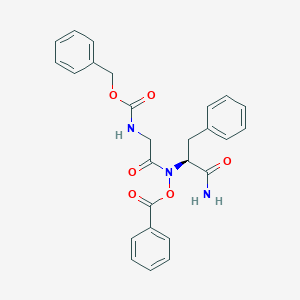
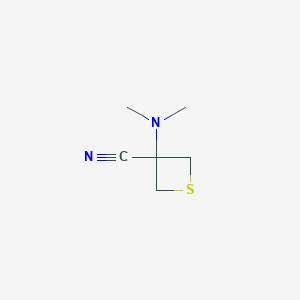
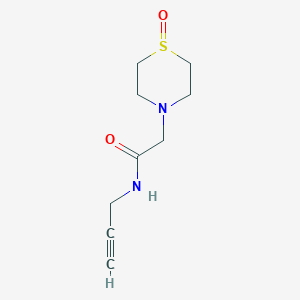
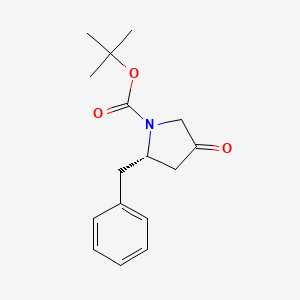
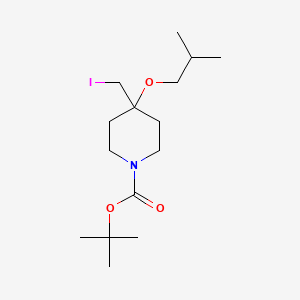
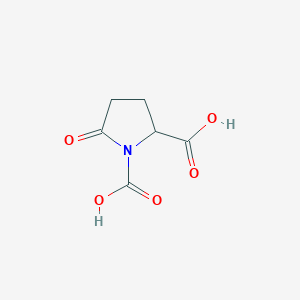
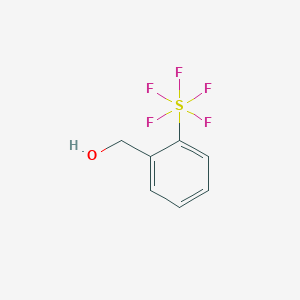

![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
